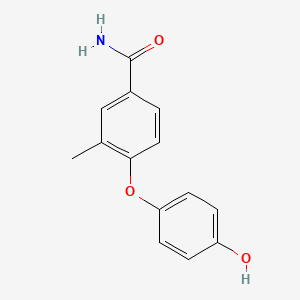

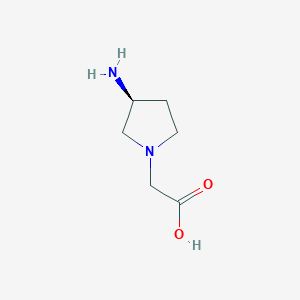

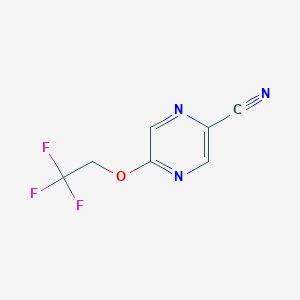

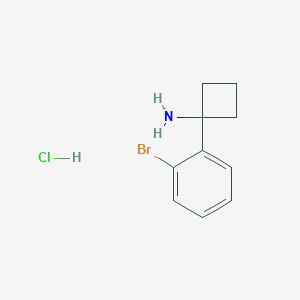

![molecular formula C10H10ClN3O B1374179 1-[2-クロロ-4-(1H-1,2,4-トリアゾール-1-イル)フェニル]エタン-1-オール CAS No. 1343597-11-4](/img/structure/B1374179.png)

1-[2-クロロ-4-(1H-1,2,4-トリアゾール-1-イル)フェニル]エタン-1-オール

概要

説明

The compound “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is a derivative of 1,2,4-triazole . It’s a part of a class of compounds that have shown promising anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol”, involves various techniques. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular formula of “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is C16H13Cl2N3O2 . The average mass is 350.199 Da and the monoisotopic mass is 349.038483 Da .Chemical Reactions Analysis

The 1,2,4-triazole derivatives, including “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol”, have shown promising cytotoxic activity against various human cancer cell lines . The cytotoxic activities of the synthesized compounds were evaluated using the MTT assay .科学的研究の応用

抗菌剤

1,2,4-トリアゾール誘導体は、その抗菌作用について広く研究されてきました。 それらは、薬剤耐性菌を含むさまざまな菌株に対して有意な活性を示すことが知られています 。トリアゾール環は、ペプチドのアミド結合の生体等価体として作用することができ、耐性を克服するための新しい抗菌薬の設計において貴重なツールとなっています。

抗がん剤

研究により、1,2,4-トリアゾール誘導体は強力な抗がん剤となりうる可能性が示されています。 それらはさまざまなヒト癌細胞株に対して評価されており、一部の誘導体は有望な細胞毒性を示しています 。これらの化合物は、癌細胞内のさまざまな標的に作用することで、細胞死を引き起こし、増殖を阻害します。

農薬

トリアゾール環は、農薬の合成において重要な構成要素です。 この部分を含む化合物は、作物病気に効果的な治療法を生み出すために使用されてきました。これは、食料資源の保護に貢献しています .

細胞増殖抑制剤

一部の1,2,4-トリアゾール誘導体は、ヒト急性骨髄性白血病(AML)細胞などの特定の種類の癌細胞に対して細胞増殖抑制効果を示すことが判明しています 。この用途は、治療困難な癌に対する新しい治療選択肢を探索する上で特に重要です。

細胞毒性研究

1,2,4-トリアゾールハイブリッドの細胞毒性活性を腫瘍細胞株に対して評価した結果、新しい化学療法薬の開発に役立つ貴重な情報が得られました 。これらの研究は、これらの化合物の癌細胞に対する選択性と効力について理解するのに役立ちます。

Safety and Hazards

将来の方向性

The 1,2,4-triazole derivatives, including “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol”, have shown promising anticancer properties . This suggests that these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

作用機序

Target of Action

They have been found in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect a variety of biochemical pathways.

Result of Action

It is known that some 1,2,4-triazole hybrids exhibited potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . This suggests that the compound may have similar effects.

生化学分析

Biochemical Properties

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate . Additionally, this compound has been observed to bind with certain proteins, altering their conformation and function .

Cellular Effects

The effects of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in cell growth and differentiation . Furthermore, 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol has been shown to affect gene expression by modulating transcription factors, leading to changes in the expression levels of specific genes . These changes can subsequently impact cellular metabolism, affecting the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the interaction of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol with cytochrome P450 enzymes can inhibit their activity, leading to changes in the metabolic pathways they regulate . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time when exposed to light or heat . The degradation of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can lead to the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol vary with different dosages in animal models. At low doses, this compound has been observed to have minimal effects on cellular function and overall health . At higher doses, 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can exhibit toxic effects, including liver damage and disruptions in metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.

特性

IUPAC Name |

1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZYVSKVEUOIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)N2C=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

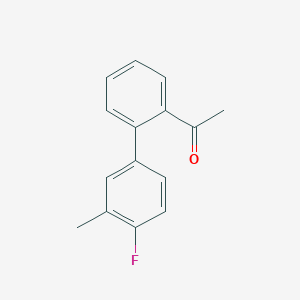

![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)